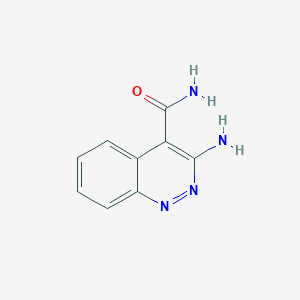
3-Aminocinnoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminocinnoline-4-carboxamide is a heterocyclic compound with the molecular formula C9H8N4O. It is a derivative of cinnoline, a bicyclic structure consisting of a benzene ring fused to a pyridazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminocinnoline-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Aminocinnoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
3-Aminocinnoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Aminocinnoline-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Aminocinnoline-3-carboxamide
- 2-Aminocinnoline-4-carboxamide
- 3-Aminocinnoline-5-carboxamide
Uniqueness
3-Aminocinnoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various chemical reactions, making it a valuable compound for targeted applications .
Propiedades
Número CAS |
87954-01-6 |
|---|---|
Fórmula molecular |
C9H8N4O |
Peso molecular |
188.19 g/mol |
Nombre IUPAC |
3-aminocinnoline-4-carboxamide |
InChI |
InChI=1S/C9H8N4O/c10-8-7(9(11)14)5-3-1-2-4-6(5)12-13-8/h1-4H,(H2,10,13)(H2,11,14) |
Clave InChI |
CDCDLYWWQRHOLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N=N2)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


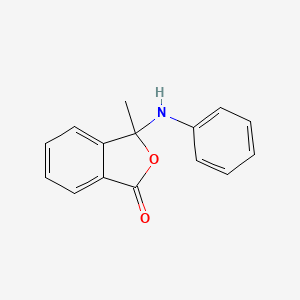

![22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide](/img/structure/B12909067.png)
![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)


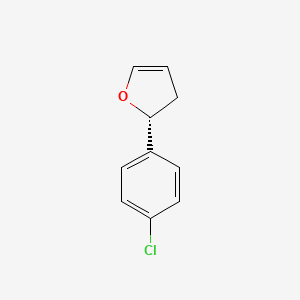
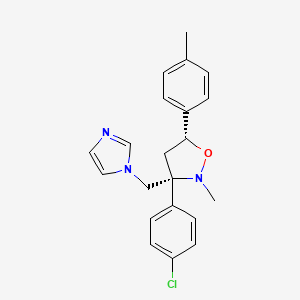
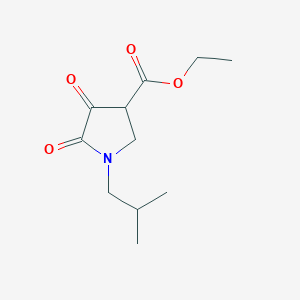
![[1,3]Dioxolo[4,5-f][2,1]benzoxazole](/img/structure/B12909133.png)


![Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate](/img/structure/B12909141.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12909147.png)
